An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery
An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing targeted therapeutics. This scaffold is particularly prominent in the development of protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[1][3] The ability to functionalize the pyrazolo[1,5-a]pyridine core at various positions allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
This guide focuses on a particularly valuable derivative: Pyrazolo[1,5-a]pyridin-3-ylboronic acid . The introduction of a boronic acid group at the 3-position transforms the parent heterocycle into a versatile and powerful building block. This functionalization opens the door to a wide array of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] For researchers and drug development professionals, Pyrazolo[1,5-a]pyridin-3-ylboronic acid represents a key starting material for the efficient construction of complex molecular architectures and the exploration of new chemical space in the quest for novel therapeutics.[5][6]
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and properties. These characteristics dictate its reactivity, solubility, and handling requirements.
Chemical Structure
The structure of Pyrazolo[1,5-a]pyridin-3-ylboronic acid consists of a fused pyrazole and pyridine ring system, with a boronic acid [-B(OH)₂] substituent at the 3-position of the pyrazolo ring.
-
IUPAC Name: pyrazolo[1,5-a]pyridin-3-ylboronic acid[7]
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CAS Number: 1238337-01-3[7]
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Molecular Formula: C₇H₇BN₂O₂[7]
Physicochemical Data
The following table summarizes the key physicochemical properties of Pyrazolo[1,5-a]pyridin-3-ylboronic acid. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 161.96 g/mol | [7] |
| Appearance | Typically a solid | [8] |
| Purity | ≥95.0% | [7][9] |
| Relative Density | 1.31 | [7][9] |
| Canonical SMILES | OB(O)C1=C2C=CC=CN2N=C1 | [7] |
| InChI Key | QHIVIXSDBZREFP-UHFFFAOYSA-N | [7] |
Note: Experimental data such as melting point and specific solubility are not widely published and should be determined empirically upon receipt of the material.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrazole rings. The protons on the pyridine portion of the fused ring system will likely appear in the downfield region (δ 7.0-9.0 ppm). The two protons of the boronic acid group (-OH) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will show seven distinct aromatic carbon signals. The carbon atom attached to the boron (C3) may be difficult to observe due to quadrupolar relaxation.[3][13]
-
¹¹B NMR: The ¹¹B NMR spectrum is a crucial tool for characterizing boronic acids. For a tricoordinate boronic acid of this type, a single, relatively broad resonance is expected in the range of δ 19-30 ppm, with boric acid (often present as an impurity or hydrolysis product) appearing around δ 19.5 ppm.[14][15]
Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic Acid: A Strategic Approach
A direct, one-pot synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid is not commonly reported. A more robust and logical synthetic strategy involves a multi-step sequence, starting with the formation of the core heterocycle, followed by regioselective functionalization. The proposed pathway leverages well-established and reliable organic transformations.
Synthetic Workflow Overview
The synthesis can be logically broken down into three key stages:
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Formation of the Pyrazolo[1,5-a]pyridine Core: Synthesis of the foundational fused ring system.
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Regioselective Bromination: Introduction of a bromine atom at the C3 position, which serves as a handle for the subsequent borylation.
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Lithiation-Borylation: Conversion of the C-Br bond to a C-B(OH)₂ bond to yield the final product.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure synthesized from established methods for each reaction type. Researchers should perform their own optimization.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine
This step is based on the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[1]
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To a solution of an appropriate N-aminopyridine derivative in N-methylpyrrolidone (NMP), add an equimolar amount of an α,β-unsaturated carbonyl compound (e.g., acrolein).
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The reaction is typically carried out under metal-free conditions at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure Pyrazolo[1,5-a]pyridine.
Step 2: Synthesis of 3-Bromo-pyrazolo[1,5-a]pyridine
This procedure is analogous to the bromination of similar pyrazolo-fused heterocycles.[7]
-
Dissolve the Pyrazolo[1,5-a]pyridine (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 3-Bromo-pyrazolo[1,5-a]pyridine.
Step 3: Synthesis of Pyrazolo[1,5-a]pyridin-3-ylboronic acid
This step employs a standard lithiation-borylation sequence.[16]
-
Strictly anhydrous conditions are required. Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 equiv., solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated pyrazolo[1,5-a]pyridine solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C until the pH is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes) to afford Pyrazolo[1,5-a]pyridin-3-ylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of Pyrazolo[1,5-a]pyridin-3-ylboronic acid in drug development is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][17] This reaction allows for the efficient formation of a C-C bond between the C3 position of the pyrazolo[1,5-a]pyridine core and a variety of aryl or heteroaryl halides (or triflates). This versatility is paramount for generating libraries of analogues for structure-activity relationship (SAR) studies.[1]
General Reaction Scheme
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of Pyrazolo[1,5-a]pyridin-3-ylboronic acid with an aryl bromide.
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To a microwave vial or Schlenk flask, add Pyrazolo[1,5-a]pyridin-3-ylboronic acid (1.2 equiv.), the desired aryl or heteroaryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture at 80-120 °C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.[17][18]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired 3-aryl-pyrazolo[1,5-a]pyridine product.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling Pyrazolo[1,5-a]pyridin-3-ylboronic acid and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining their reactivity. The pinacol ester derivative offers greater stability and is often preferred for long-term storage.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Pyrazolo[1,5-a]pyridin-3-ylboronic acid is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its strategic combination of a biologically relevant core and a synthetically versatile functional group makes it a high-value intermediate for the synthesis of next-generation therapeutics. As the demand for highly selective and potent kinase inhibitors continues to grow, the importance of building blocks like this will only increase. Future research will likely focus on developing even more efficient synthetic routes to this and related compounds, as well as expanding the scope of their application in creating diverse and complex molecular libraries for high-throughput screening and lead optimization.
References
- Borges, E., et al. (2022).
- Mahendra KR, Rai KLM. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]
- Allouch, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
-
ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
ResearchGate. (1991). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
MIT CSAIL. Pyrazolo[1,5-a]pyridin-3-yl-boronic acid pinacol ester. [Link]
- Google Patents. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]
-
ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. [Link]
-
Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. [Link]
-
American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]
-
MDPI. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]
- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(16), 3741–3744.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
-
PubMed. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. [Link]
-
Semantic Scholar. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2015). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]
-
ResearchGate. (2015). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
RSC Publishing. (2008). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
-
PubMed. (1991). Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 5-broMopyrazolo[1,5-a]pyridine-3-carboxylic acid(1101121-05-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sci-Hub. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction / Synthesis, 2015 [sci-hub.ru]
- 7. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
- 11. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 12. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 13. Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
